molecular formula C18H15ClFN3O2 B10905588 methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10905588
M. Wt: 359.8 g/mol
InChI Key: FPFMXDSUEUWYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative with a complex substitution pattern. Its structure includes:

  • A methyl ester at position 4 (carboxylate group).
  • Chlorine at position 3.
  • Cyclopropyl at position 4.
  • 2-Fluorophenyl at position 1.
  • Methyl at position 2.

The compound’s molecular formula is C17H13ClFN3O2, with a molecular weight of 345.76 (CAS: 1011397-20-8) .

Properties

IUPAC Name

methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-9-13-14(18(24)25-2)15(19)16(10-7-8-10)21-17(13)23(22-9)12-6-4-3-5-11(12)20/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFMXDSUEUWYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC(=C(C(=C12)C(=O)OC)Cl)C3CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Reaction Approach

The Gould-Jacobs reaction remains a cornerstone for constructing pyrazolo[3,4-b]pyridine scaffolds. This method involves cyclocondensation of 3-aminopyrazoles with β-keto esters under thermal or acidic conditions .

Procedure :

  • Starting Materials : 3-Amino-5-chloro-1-(2-fluorophenyl)pyrazole and methyl 3-cyclopropyl-3-oxopropanoate.

  • Cyclization : Reactants are heated in acetic acid at 120°C for 12 hours, forming the pyrazolo[3,4-b]pyridine core.

  • Chlorination : Post-cyclization chlorination using POCl₃ introduces the C5 chlorine substituent .

  • Methylation : A final methylation step with methyl iodide in DMF yields the target ester .

Data :

StepYield (%)Key Conditions
Cyclization55–70Acetic acid, 120°C
Chlorination85POCl₃, reflux
Methylation90CH₃I, K₂CO₃, DMF

Advantages : High functional group tolerance and scalability. Limitations : Multi-step process requiring harsh chlorination conditions .

SNAr and Cyclocondensation Strategy

Nucleophilic aromatic substitution (SNAr) followed by cyclocondensation offers a regioselective pathway, particularly for introducing electron-withdrawing groups like chlorine .

Procedure :

  • SNAr Reaction : 2,4-Dichloro-3-nitropyridine reacts with cyclopropylamine in DMF at 60°C, replacing the C4 chlorine with cyclopropyl .

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

  • Diazotization and Cyclocondensation : The amine is diazotized with NaNO₂/HCl and coupled with methyl acetoacetate, forming the pyrazole ring .

  • Esterification : In situ treatment with methanol/H₂SO₄ yields the methyl ester .

Data :

StepYield (%)Key Conditions
SNAr78DMF, 60°C
Cyclocondensation65NaNO₂, HCl, 0°C
Overall Yield43–71Patent-optimized protocol

Multicomponent Reaction (MCR) Protocols

MCRs streamline synthesis by combining three components in one pot. A modified Japp-Klingemann reaction using arenediazonium salts is effective .

Procedure :

  • Components : 2-Fluorophenyldiazonium tosylate, methyl 3-cyclopropyl-3-oxopropanoate, and 3-amino-5-chloropyrazole.

  • Coupling : Diazonium salt reacts with the β-keto ester in acetonitrile at 25°C, forming a hydrazone intermediate .

  • Cyclization : Hydrazone undergoes acid-catalyzed cyclization (H₂SO₄, 80°C) to form the pyrazolo[3,4-b]pyridine core .

Data :

ParameterValue
Reaction Time4–6 hours
Yield68%
Purity (HPLC)>95%

Advantages : Reduced step count and operational simplicity. Limitations : Requires precise control over pH and temperature .

Esterification of Carboxylic Acid Precursors

Direct esterification of the pre-formed carboxylic acid derivative offers a late-stage modification route .

Procedure :

  • Carboxylic Acid Synthesis : 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is prepared via hydrolysis of the nitrile precursor .

  • Esterification : The acid is treated with methanol and thionyl chloride (SOCl₂) at reflux, achieving quantitative conversion to the methyl ester .

Data :

ParameterValue
Acid Purity97% (by NMR)
Esterification Yield98%
Reaction Time6 hours

Advantages : High yield and simplicity. Limitations : Requires access to the carboxylic acid, which itself may need multi-step synthesis .

Comparative Analysis of Methods

MethodStepsOverall Yield (%)ScalabilityKey Challenge
Gould-Jacobs450–60HighHarsh chlorination
SNAr/Cyclocondensation443–71ModerateByproduct management
MCR268HighpH sensitivity
Esterification298LowAcid precursor access

Optimization Strategies

  • Catalysis : Sulfonated carbon catalysts (AC-SO₃H) improve cyclocondensation yields to 80% .

  • Solvent-Free Conditions : Enhance reaction rates and reduce purification needs (e.g., 70% yield in 2 hours) .

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 75% yield in 15 minutes) .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization in drug discovery:

  • Conditions :

    • Basic hydrolysis: NaOH (1–2 M) in H<sub>2</sub>O/THF (3:1), reflux (80–90°C, 6–8 hrs) .

    • Acidic hydrolysis: HCl (conc.) in ethanol, 60°C, 4 hrs .

  • Product : 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (confirmed via <sup>1</sup>H NMR and HRMS) .

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 participates in nucleophilic substitution reactions, enabling modifications at this site:

  • Example : Reaction with amines (e.g., morpholine) in DMF at 120°C for 12 hrs yields 5-morpholino derivatives.

  • Catalysts : Triethylamine or K<sub>2</sub>CO<sub>3</sub>.

  • Challenges : Steric hindrance from the adjacent cyclopropyl group may reduce reaction rates.

Multi-Component Bicyclization Reactions

The compound serves as a precursor in microwave-assisted, four-component reactions to synthesize tricyclic pyrazolo[3,4-b]pyridine derivatives. Key findings from recent studies include:

Reaction ComponentsConditionsProduct YieldCharacterization Data
Arylglyoxals, pyrazol-5-amines, anilineDMF, MW (100°C, 20 min), p-TsOH61–82%<sup>1</sup>H NMR, <sup>13</sup>C NMR, HRMS
Dimedone (5,5-dimethylcyclohexane-1,3-dione)Acetonitrile, 80°C, 12 hrs68–75%IR, X-ray crystallography

These reactions proceed via cyclocondensation and annulation pathways, forming fused heterocycles with potential bioactivity .

Cyclopropyl Ring Functionalization

The cyclopropyl group undergoes ring-opening reactions under oxidative or acidic conditions:

  • Oxidative cleavage : Treatment with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> yields a carboxylic acid side chain.

  • Acid-mediated rearrangement : In H<sub>2</sub>SO<sub>4</sub>/AcOH, the cyclopropane ring rearranges to form a conjugated diene system.

Electrophilic Aromatic Substitution

The fluorophenyl ring participates in electrophilic reactions, though reactivity is moderated by the electron-withdrawing fluorine:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at the meta position relative to fluorine.

  • Sulfonation : Requires fuming H<sub>2</sub>SO<sub>4</sub> and prolonged heating (48 hrs).

Photochemical Reactions

Under UV light (254 nm), the pyrazolo[3,4-b]pyridine core undergoes [2+2] cycloaddition with alkenes, forming bridged bicyclic structures. This reaction is solvent-dependent, with acetonitrile providing optimal yields (55–70%).

Key Stability Considerations

  • Thermal stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH sensitivity : Hydrolyzes rapidly under strongly alkaline conditions (pH > 10) .

Scientific Research Applications

1. Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridines have significant potential as anticancer agents. Methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been evaluated for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. In a study involving the synthesis of multiple derivatives, it was found that several compounds exhibited nanomolar inhibitory activities against TRKA, suggesting a promising avenue for cancer treatment .

2. Agonistic Activity
The compound has also been studied for its agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα). Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrazolo ring significantly influence hPPARα activation. One derivative demonstrated effectiveness comparable to fenofibrate in reducing plasma triglyceride levels in animal models, indicating potential applications in metabolic disorders .

Synthetic Methodologies

1. Catalytic Synthesis
Recent advancements in synthetic methodologies have facilitated the efficient production of pyrazolo[3,4-b]pyridines. A novel catalytic approach utilizing magnetic metal-organic frameworks has been developed to synthesize new derivatives with enhanced biological activities and reduced reaction times. This method emphasizes the clean profile of reactions and the recyclability of catalysts, making it suitable for industrial applications .

2. Structure Diversification
The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for extensive modification to enhance biological activity. Various substituents can be introduced at positions N1, C3, C4, C5, and C6 of the structure to optimize pharmacological properties. A comprehensive review indicated that over 300,000 derivatives have been synthesized and characterized for their biological activities, showcasing the scaffold's utility in drug discovery .

Material Science Applications

1. Semiconductor Intermediates
Pyrazolo[3,4-b]pyridine compounds are being explored as key intermediates in material chemistry and semiconductor industries. Their unique electronic properties make them suitable candidates for developing advanced materials with specific functionalities. Research has highlighted their role in creating novel organic semiconductors and catalysts for various chemical reactions .

2. Functionalization and Coatings
The ability to functionalize the pyrazolo ring opens avenues for developing new coatings and functional materials with tailored properties. The incorporation of fluorinated phenyl groups enhances hydrophobicity and thermal stability, making these compounds attractive for applications in protective coatings and high-performance materials.

Case Studies

StudyFocusFindings
TRK Inhibition Study Anticancer ActivitySeveral derivatives exhibited nanomolar inhibition against TRKA; potential for cancer therapy identified .
hPPARα Agonist Evaluation Metabolic DisordersIdentified effective derivatives comparable to fenofibrate; implications for treating dyslipidemia .
Catalytic Synthesis Research Synthetic MethodologyDeveloped a magnetic metal-organic framework catalyst; improved yields and reduced reaction times noted .

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally related analogs:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Differences
Target Compound 1-(2-Fluorophenyl), 5-Cl, 6-cyclopropyl, 3-Me, 4-COOMe C17H13ClFN3O2 345.76 1011397-20-8 Reference compound for this analysis.
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(4-Fluorophenyl), 5-Cl, 6-cyclopropyl, 3-Me, 4-COOH C15H11ClFN3O2 319.73 1011398-61-0 Fluorine position (para vs. ortho) and carboxylic acid instead of methyl ester. Lower molecular weight due to lack of ester .
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-Me, 5-Cl, 6-Me, 3-Me, 4-COOMe C11H12ClN3O2 253.69 866769-80-4 Lacks cyclopropyl and fluorophenyl ; smaller steric bulk. Higher solubility but reduced metabolic stability .
1-[(4-Chlorophenyl)methyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-[(4-Cl-Ph)CH2], 6-cyclopropyl, 3-Me, 4-COOH C18H16ClN3O2 341.80 937598-70-4 Benzyl substitution at N1; carboxylic acid instead of ester. Increased lipophilicity .
Methyl 1-ethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-Et, 6-(thiophen-2-yl), 4-COOMe C14H13N3O2S 295.34 ZX-AC007429 Thiophene at position 6; lacks halogens. Altered electronic properties due to sulfur .

Key Findings

Substituent Position Effects :

  • The ortho-fluorine in the target compound (vs. para in CAS 1011398-61-0) may enhance steric hindrance and influence binding interactions in biological targets .
  • Cyclopropyl at position 6 improves metabolic stability compared to methyl or thienyl groups, as seen in CAS 866769-80-4 and ZX-AC007429 .

Functional Group Impact: Methyl ester (target) vs. carboxylic acid (CAS 1011398-61-0): The ester group increases cell permeability but may require hydrolysis for activity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step protocols similar to those in –5, where pyrazole amines react with carbonyl intermediates under Pd-catalyzed conditions. However, cyclopropyl and fluorophenyl substituents may complicate yield optimization compared to simpler analogs like methyl 1-ethyl-6-thienyl derivatives (7% yield in ) .

Availability: The target compound and its close analogs (e.g., CAS 1011397-20-8) are listed as discontinued in commercial catalogs, limiting accessibility compared to non-halogenated derivatives like ZX-AC007429 .

Biological Activity

Methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core, which is characterized by a bicyclic structure that enhances its pharmacological potential. The presence of various substituents influences its biological properties significantly.

Antiproliferative Activity

Recent studies have demonstrated that pyrazolo[3,4-b]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown potent inhibition of cyclin-dependent kinases (CDK) such as CDK2 and CDK9, with IC50 values reported at 0.36 µM and 1.8 µM respectively .

Antidiabetic Activity

In vitro evaluations have indicated that derivatives of the pyrazolo[3,4-b]pyridine scaffold can inhibit α-amylase, an enzyme involved in carbohydrate metabolism. The compound's derivatives exhibited significant antidiabetic properties with IC50 values as low as 9.6 µM for certain hydrazides .

Anti-inflammatory and Analgesic Effects

Pyrazolo[3,4-b]pyridines have also been studied for their anti-inflammatory and analgesic properties. Research has indicated that these compounds can act as inhibitors of phosphodiesterase enzymes, contributing to their anti-inflammatory efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

Substituent Effect on Activity
Chlorine (Cl)Enhances lipophilicity and receptor binding
CyclopropylModulates steric hindrance affecting potency
FluorophenylInfluences electronic distribution

The presence of the chlorine atom at position 5 and the cyclopropyl group at position 6 are critical for maintaining the compound's lipophilicity and overall biological activity.

Case Studies

Several studies have highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives:

  • Anticancer Activity : A study demonstrated that a derivative with similar structural features inhibited tumor growth in HeLa cells with an IC50 value significantly lower than standard chemotherapeutics .
  • Antimicrobial Properties : Another research effort revealed that certain derivatives exhibited promising antimicrobial activity against Mycobacterium tuberculosis, indicating potential applications in treating resistant strains of bacteria .

Q & A

Q. Advanced

  • 2D NMR techniques : Use HSQC and HMBC to confirm proton-carbon connectivity and resolve overlapping signals.
  • X-ray crystallography : Compare experimental data with crystal structures of analogous compounds (e.g., fluorophenyl-substituted pyrazolo-pyridines) .
  • Computational validation : Density Functional Theory (DFT) calculations to predict chemical shifts and verify assignments .

What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion).
  • Multinuclear NMR : 1H/13C NMR to assign substituents (e.g., cyclopropyl CH2 groups at δ ~0.5–1.5 ppm) .
  • IR Spectroscopy : Identify ester carbonyl stretching (~1700–1750 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

What strategies optimize the cyclopropane ring introduction at position 6 without side reactions?

Q. Advanced

  • Catalyst selection : Use palladium/copper catalysts in anhydrous DMF to enhance regioselectivity .
  • Temperature control : Maintain reactions at 60–80°C to prevent ring-opening.
  • In-situ monitoring : HPLC or TLC to track cyclopropane formation and minimize byproducts (e.g., chlorinated derivatives) .

What are the solubility characteristics of this compound in common organic solvents, and how do they influence purification?

Q. Basic

  • High solubility : Observed in polar aprotic solvents (DMF, DCM) due to the ester and fluorophenyl groups.
  • Purification : Use silica gel chromatography with hexane/EtOAc gradients (e.g., 3:1 to 1:2 ratios) .

How does the electron-withdrawing 2-fluorophenyl group at position 1 influence the compound's reactivity in further functionalization?

Q. Advanced

  • Electronic effects : The fluorine atom deactivates the phenyl ring, directing electrophilic substitution to meta positions.
  • Computational modeling : Fukui indices or Molecular Electrostatic Potential (MEP) maps predict reactive sites for derivatization (e.g., nitration or sulfonation) .

What are the stability considerations for storing this compound under laboratory conditions?

Q. Basic

  • Storage : -20°C under argon, protected from light.
  • Stability tests : Accelerated degradation studies show ester hydrolysis in aqueous conditions (pH < 5 or > 9) .

How can computational chemistry aid in predicting the biological activity of this compound?

Q. Advanced

  • Molecular docking : Screen against kinase targets (e.g., JAK2 or EGFR) using AutoDock Vina to assess binding affinity .
  • QSAR models : Correlate substituent effects (e.g., cyclopropyl lipophilicity) with activity trends from similar pyrazolo-pyridines .

What are the common side products observed during the synthesis, and how are they identified?

Q. Basic

  • Chlorination byproducts : Over-chlorination at position 5 detected via LC-MS (e.g., m/z +34 Da).
  • Incomplete cyclopropanation : Residual olefins identified by 1H NMR (δ ~5–6 ppm vinyl protons) .

What experimental approaches reconcile discrepancies in reported melting points for this compound across studies?

Q. Advanced

  • Differential Scanning Calorimetry (DSC) : Determine exact melting range (e.g., 180–185°C) and polymorphic forms.
  • Solvent recrystallization : Compare crystals grown from ethanol (needles) vs. hexane (plates) to assess purity and polymorphism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.